2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine
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Overview
Description
2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a dimethylpyrazol group, and a pyridinylpyrimidine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 3,5-dimethylpyrazole under basic conditions to form the intermediate 4-(4-chlorophenoxy)-3,5-dimethylpyrazole. This intermediate is then reacted with 2-chloropyridine-4-carbaldehyde in the presence of a base to yield the final product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to control reaction conditions precisely. The reaction parameters such as temperature, pressure, and solvent choice are carefully monitored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. For example, it can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy group.
Rafoxanide: An anthelmintic compound with a chlorophenoxy group used in veterinary medicine.
Fenofibric Acid: A lipid-lowering agent with a chlorophenoxy group.
Uniqueness
2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
374080-71-4 |
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Molecular Formula |
C20H16ClN5O |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C20H16ClN5O/c1-13-19(27-16-8-6-15(21)7-9-16)14(2)26(25-13)20-23-12-10-18(24-20)17-5-3-4-11-22-17/h3-12H,1-2H3 |
InChI Key |
TWJYGDKIIKYALT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=CC(=N2)C3=CC=CC=N3)C)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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